molecular formula C15H18ClNO4 B2800925 Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate CAS No. 791607-31-3

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

Cat. No.: B2800925
CAS No.: 791607-31-3
M. Wt: 311.76
InChI Key: ZHSSVOWJAVLWPC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate typically involves multiple steps, starting with the reaction of ethyl acetoacetate with chloroacetyl chloride to form ethyl 2-chloroacetoacetate. This intermediate is then reacted with 4-methoxyaniline under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic reactions.

Biology: In biological research, Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate may be used to study enzyme inhibition or as a probe to understand biological pathways.

Industry: In the industrial sector, it can be used in the production of agrochemicals, dyes, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate exerts its effects involves its interaction with specific molecular targets. The presence of the methoxy group and the chloroacetyl moiety may influence its binding affinity to enzymes or receptors, leading to biological activity.

Comparison with Similar Compounds

  • Ethyl 2-chloroacetoacetate

  • Ethyl 2-(2-chloroacetyl)acrylate

  • Ethyl N-(2-chloroacetyl)-N-(4-methoxyphenyl)glycinate

Uniqueness: Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate stands out due to its specific structural features, which may confer unique reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Properties

IUPAC Name

ethyl (E)-4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,18H,4,9H2,1-3H3/b14-13+,17-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPBATCWPRFKBW-IFLUOOMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CCl)/O)/C(=NC1=CC=C(C=C1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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